molecular formula C14H15N5O4 B11237707 7-(2-Ethoxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2-Ethoxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11237707
M. Wt: 317.30 g/mol
InChI Key: KKJANBPEEYXEMY-UHFFFAOYSA-N
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Description

7-(2-Ethoxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a tetrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Ethoxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with guanidine to form the intermediate, which is then cyclized with sodium azide to yield the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial.

Chemical Reactions Analysis

Types of Reactions

7-(2-Ethoxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

7-(2-Ethoxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-(2-Ethoxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Ethoxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the aromatic ring and the presence of both ethoxy and methoxy groups. This structural uniqueness can lead to distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C14H15N5O4

Molecular Weight

317.30 g/mol

IUPAC Name

7-(2-ethoxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H15N5O4/c1-3-23-12-8(5-4-6-11(12)22-2)10-7-9(13(20)21)15-14-16-17-18-19(10)14/h4-7,10H,3H2,1-2H3,(H,20,21)(H,15,16,18)

InChI Key

KKJANBPEEYXEMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)C2C=C(NC3=NN=NN23)C(=O)O

Origin of Product

United States

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